

# Sodium Mentholate: A Comprehensive Technical Guide on its Discovery, Synthesis, and Biological Activity

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Sodium mentholate*

Cat. No.: *B092264*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**Sodium mentholate**, the sodium salt of menthol, is an organic compound with significant applications in organic synthesis and burgeoning interest in the pharmaceutical sciences. This technical guide provides an in-depth exploration of the discovery and history of **sodium mentholate**, detailed experimental protocols for its synthesis and purification, and a thorough examination of its biological activity, with a particular focus on its interaction with the transient receptor potential melastatin 8 (TRPM8) channel. This document consolidates key physicochemical data, outlines experimental methodologies, and visualizes the known signaling pathways to serve as a comprehensive resource for researchers in the field.

## Introduction

**Sodium mentholate** is an alkali metal alkoxide, a class of compounds known for their utility as strong bases and nucleophiles in organic chemistry. Derived from menthol, a naturally occurring cyclic terpene alcohol renowned for its cooling sensation, **sodium mentholate** has garnered attention for its potential pharmacological applications, particularly in areas of analgesia and as a modulator of sensory perception. This guide aims to provide a detailed technical overview for professionals engaged in research and development involving this compound.

## Discovery and History

While the specific individual and date of the first synthesis of **sodium mentholate** are not well-documented, its discovery is intrinsically linked to the broader history of alkali metal alkoxides and the use of sodium in organic chemistry.

The isolation of elemental sodium by Sir Humphry Davy in 1807 was a pivotal moment in chemistry, opening the door to the exploration of its high reactivity. The reaction of sodium with alcohols to produce the corresponding alkoxides and hydrogen gas is a classic and fundamental reaction in organic chemistry. As early as 1837, sodium ethoxide was synthesized, demonstrating the early understanding of this class of reactions.

Given that menthol was first isolated in 1771, it is plausible that **sodium mentholate** was first synthesized in the 19th century, following the establishment of sodium's reactivity with alcohols. The Williamson ether synthesis, developed in 1850, which often utilizes sodium alkoxides, further solidified the importance of these reagents in synthetic organic chemistry. Therefore, the synthesis of **sodium mentholate** likely emerged from the systematic application of known reactions to readily available starting materials like menthol.

## Physicochemical Properties

A summary of the key physicochemical properties of **sodium mentholate** is presented in Table 1. This data is essential for its handling, storage, and application in experimental settings.

| Property         | Value                                             | Reference(s)                            |
|------------------|---------------------------------------------------|-----------------------------------------|
| Chemical Formula | $C_{10}H_{19}NaO$                                 | <a href="#">[1]</a> <a href="#">[2]</a> |
| Molecular Weight | 178.25 g/mol                                      | <a href="#">[1]</a> <a href="#">[2]</a> |
| CAS Number       | 19321-38-1                                        | <a href="#">[1]</a> <a href="#">[2]</a> |
| Appearance       | White crystalline solid                           | <a href="#">[3]</a>                     |
| Boiling Point    | 222 °C at 760 mmHg                                | <a href="#">[4]</a>                     |
| Vapor Pressure   | 0.0214 mmHg at 25 °C                              | <a href="#">[4]</a>                     |
| Solubility       | Soluble in polar solvents like water and ethanol. | <a href="#">[3]</a>                     |

# Experimental Protocols

## Synthesis of Sodium Mentholate

Two primary methods for the synthesis of **sodium mentholate** are detailed below. The choice of method may depend on the desired scale, purity requirements, and available starting materials.

### Method 1: Reaction of Menthol with Sodium Metal

This classic method provides a high-purity product but requires careful handling of elemental sodium.

- Materials:
  - (-)-Menthol
  - Sodium metal
  - Anhydrous ethanol (or other suitable anhydrous alcohol)
  - Anhydrous diethyl ether (for washing)
  - Inert gas (Argon or Nitrogen)
- Procedure:
  - Under an inert atmosphere, dissolve (-)-menthol in anhydrous ethanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser. The molar ratio of menthol to sodium should be approximately 1:1.1.
  - Carefully add small, freshly cut pieces of sodium metal to the stirred solution at room temperature. The reaction is exothermic and will produce hydrogen gas. Control the rate of addition to maintain a manageable reaction temperature.
  - After the initial vigorous reaction subsides, gently heat the mixture to reflux to ensure the complete reaction of the sodium.

- Once all the sodium has reacted and the evolution of hydrogen gas has ceased, cool the reaction mixture to room temperature.
- The product, **sodium mentholate**, may precipitate from the solution. If necessary, the volume of the solvent can be reduced under vacuum to induce crystallization.
- Collect the solid product by filtration in an inert atmosphere.
- Wash the collected solid with anhydrous diethyl ether to remove any unreacted menthol.
- Dry the purified **sodium mentholate** under vacuum to remove residual solvent.

#### Method 2: Reaction of Menthol with Sodium Hydroxide

This method is often preferred for larger-scale industrial production as it avoids the use of metallic sodium.

- Materials:
  - (-)-Menthol
  - Sodium hydroxide (pellets or flakes)
  - Ethanol (or methanol)
- Procedure:
  - Dissolve (-)-menthol in ethanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
  - Add sodium hydroxide to the solution. The molar ratio of menthol to sodium hydroxide is typically 1:1.
  - Heat the mixture to reflux with stirring. The reaction produces **sodium mentholate** and water.
  - To drive the reaction to completion, the water formed can be removed azeotropically or by using a dehydrating agent.

- After the reaction is complete, cool the mixture.
- The **sodium mentholate** can be isolated by crystallization upon cooling or by removal of the solvent under reduced pressure.
- The crude product can be purified by recrystallization from a suitable solvent or by distillation under high vacuum.[\[5\]](#)

## Purification of Sodium Mentholate

Purification is critical to remove unreacted starting materials and byproducts.

- Crystallization: The crude **sodium mentholate** can be dissolved in a minimal amount of a hot, suitable solvent (e.g., ethanol) and allowed to cool slowly. The purified crystals are then collected by filtration, washed with a cold solvent, and dried under vacuum.[\[5\]](#)
- Distillation: For highly pure **sodium mentholate**, distillation under high vacuum can be employed. This method is particularly effective for removing non-volatile impurities.[\[5\]](#)

## Biological Activity and Signaling Pathways

The primary biological activity of **sodium mentholate** of interest to drug development professionals is its interaction with the TRPM8 channel, a non-selective cation channel that functions as the primary sensor of cold temperatures in mammals.

## Activation of the TRPM8 Channel

**Sodium mentholate**, like its parent compound menthol, is an agonist of the TRPM8 channel.[\[6\]](#) Activation of this channel in sensory neurons leads to the sensation of cooling. The interaction of **sodium mentholate** with the TRPM8 channel initiates a cascade of intracellular signaling events.

## Downstream Signaling Pathway of TRPM8 Activation

The activation of the TRPM8 channel by an agonist such as **sodium mentholate** triggers a well-defined signaling cascade, which is visualized in the diagram below.

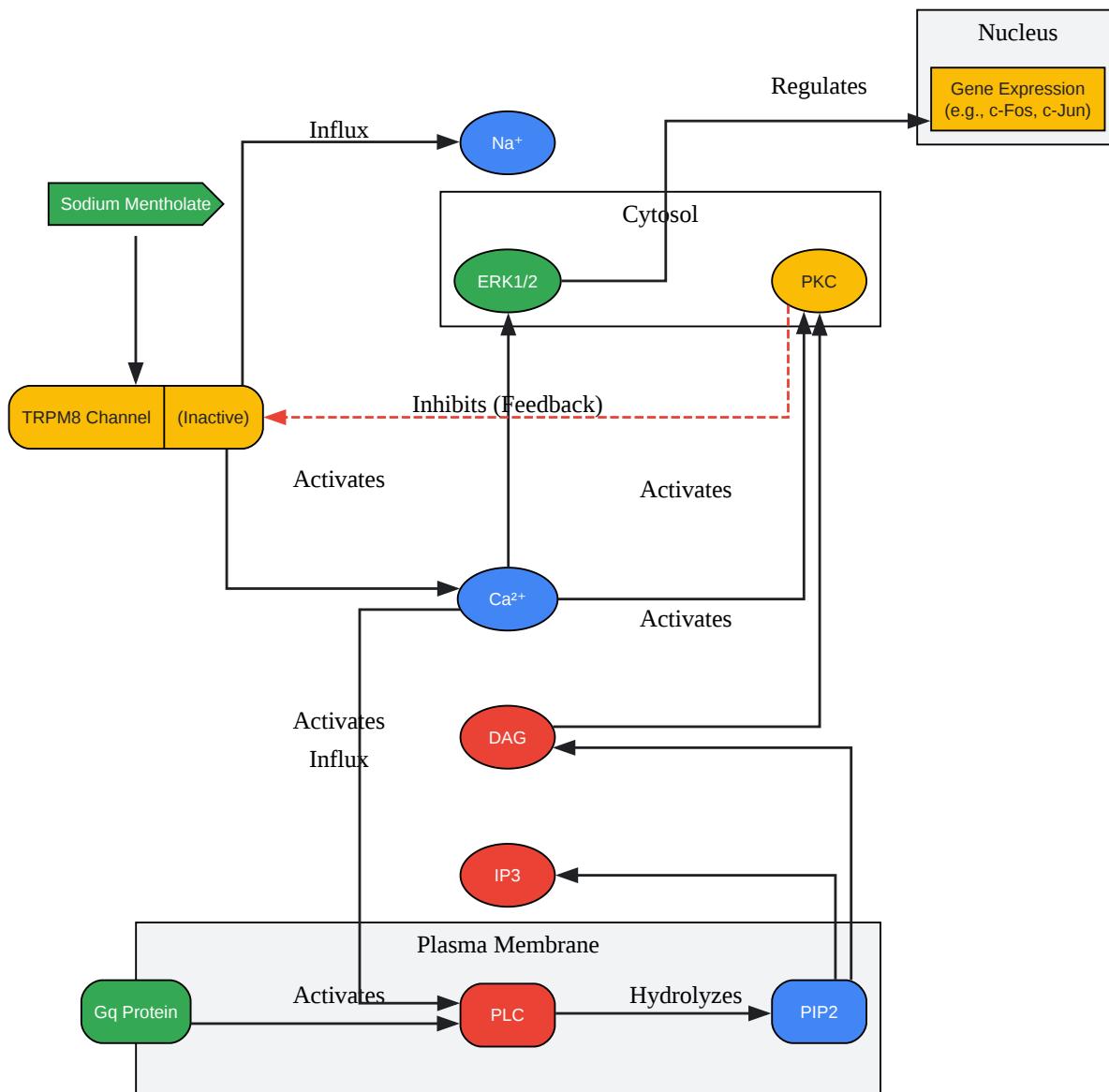

[Click to download full resolution via product page](#)

Figure 1: Signaling pathway of TRPM8 activation by sodium mentholate.

### Pathway Description:

- Channel Activation: **Sodium mentholate** binds to and activates the TRPM8 channel located on the plasma membrane of sensory neurons.[6]
- Cation Influx: This activation leads to the opening of the channel, allowing the influx of cations, primarily calcium ( $\text{Ca}^{2+}$ ) and sodium ( $\text{Na}^+$ ), into the cell.[1]
- PLC Activation: The increase in intracellular  $\text{Ca}^{2+}$ , along with Gq protein activation, stimulates Phospholipase C (PLC).[5]
- PIP2 Hydrolysis: PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into inositol trisphosphate (IP3) and diacylglycerol (DAG).[3][4]
- PKC Activation: DAG, in conjunction with the elevated intracellular  $\text{Ca}^{2+}$  levels, activates Protein Kinase C (PKC).[7]
- Feedback Inhibition: Activated PKC can phosphorylate and subsequently inhibit the TRPM8 channel, providing a negative feedback loop to modulate the cooling sensation.[7]
- Gene Expression Regulation: The influx of  $\text{Ca}^{2+}$  also activates downstream signaling cascades, including the Extracellular signal-Regulated Kinase (ERK1/2) pathway. Activated ERK1/2 translocates to the nucleus and regulates the expression of target genes, such as the transcription factors c-Fos and c-Jun, which can lead to long-term changes in neuronal function.[5]

## Applications in Drug Development

The ability of **sodium mentholate** to activate TRPM8 makes it a compound of interest for several therapeutic areas:

- Analgesia: By activating TRPM8, **sodium mentholate** can induce a cooling sensation that can have an analgesic effect, making it a potential ingredient in topical pain relief formulations.
- Transdermal Drug Delivery: Menthol and its derivatives are known to enhance the permeation of other drugs through the skin, suggesting a potential role for **sodium**

**mentholate** as a penetration enhancer in transdermal drug delivery systems.

- Modulation of Other Ion Channels: Research has indicated that menthol can also modulate other ion channels, including voltage-gated sodium channels, which may contribute to its analgesic properties.[\[6\]](#)

## Conclusion

**Sodium mentholate** is a versatile organic compound with a rich history rooted in the fundamental principles of organic chemistry. Its synthesis is well-established, and its biological activity, particularly as a TRPM8 agonist, presents exciting opportunities for drug development. This technical guide has provided a comprehensive overview of its discovery, detailed experimental protocols for its preparation, and a thorough analysis of its primary signaling pathway. It is hoped that this document will serve as a valuable resource for researchers and scientists working to unlock the full therapeutic potential of **sodium mentholate**.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [scientificarchives.com](http://scientificarchives.com) [scientificarchives.com]
- 2. Signal Transduction of Transient Receptor Potential TRPM8 Channels: Role of PIP5K, Gq Proteins, and c-Jun - PMC [\[pmc.ncbi.nlm.nih.gov\]](https://www.ncbi.nlm.nih.gov/pmc/articles/PMC123456789)
- 3. Regulation of TRPM8 channel activity - PMC [\[pmc.ncbi.nlm.nih.gov\]](https://www.ncbi.nlm.nih.gov/pmc/articles/PMC123456789)
- 4. TRPM8: The Cold and Menthol Receptor - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [\[ncbi.nlm.nih.gov\]](https://www.ncbi.nlm.nih.gov/books/NBK1234567)
- 5. [mdpi.com](http://mdpi.com) [mdpi.com]
- 6. Modulation of Thermoreceptor TRPM8 by Cooling Compounds - PMC [\[pmc.ncbi.nlm.nih.gov\]](https://www.ncbi.nlm.nih.gov/pmc/articles/PMC123456789)
- 7. [tandfonline.com](http://tandfonline.com) [tandfonline.com]

- To cite this document: BenchChem. [Sodium Mentholate: A Comprehensive Technical Guide on its Discovery, Synthesis, and Biological Activity]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b092264#discovery-and-history-of-sodium-mentholate>

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)